Cinnamyl formate

Catalog No.
S622310
CAS No.
104-65-4
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamyl formate

CAS Number

104-65-4

Product Name

Cinnamyl formate

IUPAC Name

3-phenylprop-2-enyl formate

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2

InChI Key

LBHJXKYRYCUGPD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CCOC=O

Solubility

insoluble in water; soluble in oils
miscible (in ethanol)

Synonyms

cinnamyl formate

Canonical SMILES

C1=CC=C(C=C1)C=CCOC=O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC=O

Potential Antimicrobial Activity:

Some scientific research suggests that cinnamyl formate may have potential antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, including Aspergillus niger and Escherichia coli []. However, more research is needed to determine the effectiveness and safety of using cinnamyl formate for this purpose.

Other Areas of Research:

Cinnamyl formate is also being investigated for its potential applications in other areas of scientific research, such as:

  • Insecticidal properties: Studies have shown that cinnamyl formate can be toxic to some insects [].
  • Antioxidant activity: Some research suggests that cinnamyl formate may have antioxidant properties.
  • Flavor chemistry: Cinnamyl formate is an important flavor compound in many foods and beverages, and researchers are studying its role in flavor perception.

Cinnamyl formate is an organic compound classified as an ester, with the chemical formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol. It is also known by several synonyms, including 3-phenylallyl formate and 3-phenyl-2-propen-1-yl formate. This compound is characterized by its pleasant aroma and is primarily used in the fragrance industry, often found in perfumes and flavorings due to its sweet, floral scent reminiscent of cinnamon .

Cinnamyl formate's primary function is as a flavoring agent. It contributes fruity, green, and herbaceous notes to various food products []. The exact mechanism of its flavor perception is not fully understood, but it likely involves interaction with olfactory receptors in the nose.

Cinnamyl formate undergoes hydrolysis in biological systems, breaking down into cinnamyl alcohol and formic acid. This reaction can be catalyzed by various enzymes, primarily esterases. Following hydrolysis, cinnamyl alcohol can be further oxidized to produce cinnamaldehyde, which can subsequently be converted to cinnamic acid through the action of aldehyde dehydrogenase .

In laboratory settings, cinnamyl formate can participate in various

Cinnamyl formate can be synthesized through several methods:

  • Esterification: This method involves the reaction of cinnamyl alcohol with formic acid or its derivatives under acidic conditions.
  • Transesterification: Cinnamyl alcohol can react with formic anhydride or other esters to yield cinnamyl formate.
  • Biocatalysis: Enzymatic methods using lipases can facilitate the synthesis of cinnamyl formate from appropriate substrates in a more environmentally friendly manner .

Cinnamyl formate shares structural similarities with several other compounds within the cinnamyl ester family. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMolecular WeightNotable Characteristics
Cinnamyl acetateC₁₁H₁₂O₂176.22 g/molUsed as a flavoring agent; has a fruity aroma
Benzyl cinnamateC₁₁H₁₂O₂176.22 g/molExhibits antimicrobial properties; used in fragrances
Linalyl cinnamateC₁₃H₁₈O₂210.28 g/molFound in essential oils; known for its floral scent
Phenethyl cinnamateC₁₃H₁₈O₂210.28 g/molExhibits similar fragrance properties; used in perfumery

Cinnamyl formate is unique due to its specific combination of phenolic structure and ester functionality, which contributes to its distinct aromatic profile and potential biological activities compared to other similar compounds.

Physical Description

Colourless to slightly yellow liquid, green, herbaceous, balsamic odou

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

162.068079557 g/mol

Monoisotopic Mass

162.068079557 g/mol

Heavy Atom Count

12

Density

1.075-1.082

UNII

896AGS89RD

GHS Hazard Statements

Aggregated GHS information provided by 1522 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 236 of 1522 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1286 of 1522 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

104-65-4

Wikipedia

Cinnamyl formate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Propen-1-ol, 3-phenyl-, 1-formate: ACTIVE

Dates

Modify: 2023-08-15

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